molecular formula C2H4Cl2O B146553 2,2-Dichloroethanol CAS No. 598-38-9

2,2-Dichloroethanol

Cat. No. B146553
CAS RN: 598-38-9
M. Wt: 114.96 g/mol
InChI Key: IDJOCJAIQSKSOP-UHFFFAOYSA-N
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Description

2,2-Dichloroethanol is a chlorinated organic chemical compound that is related to ethylene glycol and ethanol. It is a potential reaction product between ethylene oxide and free chloride ions, which can occur in certain plastic devices sterilized with ethylene oxide . It is also a degradation product in the microbial breakdown of 1,2-dichloroethane, which is used in various industrial applications .

Synthesis Analysis

The synthesis of compounds related to 2,2-dichloroethanol, such as 1-aryl-2,2-dichloroethanones, can be achieved through the chlorination of 1-arylethanones using an aqueous HCl-H2O2 system with ethanol as a cosolvent. This reaction is selective and can yield the dichlorinated product in varying percentages based on the substituent in the aryl group .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-dichloroethanol, such as 1,1,2,2-tetrafluoro-1,2-dichloroethane, has been investigated using electron diffraction. The study revealed the existence of isomeric forms and provided detailed interatomic distances and equilibrium angles . Similarly, the structure of 2-chloroethanol, a related compound, has been studied, indicating the presence of an intramolecular hydrogen bond and providing molecular coordinates for the atoms involved .

Chemical Reactions Analysis

The degradation pathway of 1,2-dichloroethane, which is structurally similar to 2,2-dichloroethanol, involves several steps leading to glycolate. This process includes the intermediate formation of 2-chloroethanol and involves various enzymes encoded by both plasmid and chromosomal genes . Additionally, the reaction between ethylene glycol and hydrogen chloride to form 2-chloroethanol has been analyzed using FIR spectroscopy and DFT calculations, showing that the reaction proceeds differently in a water-like environment compared to the gas phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dichloroethane, a compound related to 2,2-dichloroethanol, have been documented, including its use as a solvent and in the production of vinyl chloride. Its structure and properties are well-characterized, and it is known to be widely used and exported . The phase transitions and structural behavior of 1,2-dichloroethane under high pressure have also been studied, revealing the role of Cl⋯Cl intermolecular interactions in its phase transition mechanism .

Case Studies and Toxicity

A case study involving 2-chloroethanol, which is structurally similar to 2,2-dichloroethanol, demonstrated its potential toxicity to various tissue types. Pure 2-chloroethanol was found to be destructive to ophthalmic, mucosal, muscular, and subcutaneous tissues. However, its toxicity decreased sharply upon dilution, with 1:100 dilutions being practically innocuous .

Scientific Research Applications

1. Environmental Pollution and Remediation

2,2-Dichloroethanol is a significant environmental pollutant, mainly as a byproduct in various industrial processes. Research has focused on its biodegradation and removal from contaminated sites. Notably, anodophilic microbial consortia in microbial fuel cells have shown effective degradation of 1,2-dichloroethane, a related compound, suggesting potential applications for 2,2-Dichloroethanol as well (Pham, Boon, Marzorati, & Verstraete, 2009). Additionally, studies have demonstrated the effectiveness of bioelectrochemical systems in treating chloroethanes, offering insights into groundwater remediation techniques (Leitão et al., 2016).

2. Industrial and Chemical Applications

2,2-Dichloroethanol has applications in various industrial processes. For instance, it's used as an intermediate in the production of vinyl chloride and other chlorinated hydrocarbons. It's also utilized as a solvent in various industries, indicating its versatility in different chemical processes (Ware, 1988).

3. Health and Safety Research

Given its widespread industrial use, research into the health and safety aspects of 2,2-Dichloroethanol is crucial. Studies have been conducted to determine safe levels of exposure in workplace environments and to develop methods for its detection and quantification in air (Woźnica, 2018).

4. Advanced Treatment Technologies

Innovations in treatment technologies for 2,2-Dichloroethanol include the use of photocatalysis with nano-photocatalysts. This approach shows promise in degrading chlorinated hydrocarbons like 1,2-dichloroethane, suggesting potential applications for similar compounds (Mohsenzadeh, Mirbagheri, & Sabbaghi, 2019).

Safety And Hazards

2,2-Dichloroethanol may be harmful by inhalation, ingestion, or skin absorption . It can cause skin irritation . When heated to decomposition, it emits toxic fumes of chlorine, carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene gas .

Future Directions

The future directions of 2,2-Dichloroethanol research could involve further investigation of its photochemistry . The atmospheric lifetime for 2,2-Dichloroethanol is estimated as 21 days , which could have implications for environmental science.

properties

IUPAC Name

2,2-dichloroethanol
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InChI

InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2
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InChI Key

IDJOCJAIQSKSOP-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)O
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Molecular Formula

C2H4Cl2O
Record name 2,2-DICHLOROETHANOL
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DSSTOX Substance ID

DTXSID4024989
Record name 2,2-Dichloroethanol
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Molecular Weight

114.96 g/mol
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Physical Description

2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992)
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Boiling Point

295 °F at 760 mmHg (NTP, 1992)
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Flash Point

173 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.404 at 77 °F (NTP, 1992) - Denser than water; will sink
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Product Name

2,2-Dichloroethanol

CAS RN

598-38-9
Record name 2,2-DICHLOROETHANOL
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Record name Ethanol, 2,2-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloroethanol
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2,2-Dichloroethanol
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2,2-Dichloroethanol
Reactant of Route 4
2,2-Dichloroethanol
Reactant of Route 5
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Citations

For This Compound
338
Citations
MPS Andersen, SA Hass, K Lyster… - … Science: Processes & …, 2020 - pubs.rsc.org
Smog chamber/FTIR techniques were used to investigate the kinetics and mechanism of the Cl atom and OH radical initiated oxidation of 2,2-dichloroethanol at (296 ± 1) K. Relative …
Number of citations: 1 pubs.rsc.org
G Stucki, T Leisinger - FEMS Microbiology Letters, 1983 - academic.oup.com
2-Chloroethanol is a widely used industrial chemical. The compound itself is only weakly mutagenic [1]. However, it is metabolized in vivo and in vitro by mammalian alcohol …
Number of citations: 37 academic.oup.com
M Perttilä - Spectrochimica Acta Part A: Molecular Spectroscopy, 1979 - Elsevier
The ir spectra of 2,2-difluoroethanol and 2,2-dichloroethanol and their OD deuterated analogues have been recorded in argon and nitrogen matrices. Also, ir and Raman spectra in the …
Number of citations: 15 www.sciencedirect.com
J Sun, V Karuppiah, Y Li, S Pandian, S Kumaran… - Chemosphere, 2022 - Elsevier
The Trichoderma has been extensively used to degrade the xenobiotics. In the present study, thirty-nine open reading frames of cytochrome P450 genes from T. atroviride T23 genome …
Number of citations: 5 www.sciencedirect.com
S Yllner - Acta pharmacologica et toxicologica, 1971 - Wiley Online Library
Labelled 1,1,2‐trichloroethane (0.38 μci/mg), prepared by chlorination of ethylene‐ 14 C, was injected intraperitoneally (0.1–0.2 g/kg). The elimination of radioactivity was followed for 3 …
Number of citations: 53 onlinelibrary.wiley.com
R Crebelli, G Conti, L Conti, A Carere - Mutation Research/Genetic …, 1984 - Elsevier
8 halogenated aliphatic hydrocarbons were assayed for their ability to induce somatic segregation in the mould Aspergillus nidulans. Induction of haploidization, mitotic non-disjunction …
Number of citations: 28 www.sciencedirect.com
S Maleknia, M Schwartz - Spectrochimica Acta Part A: Molecular …, 1983 - Elsevier
The conformational energy differences have been measured for 2,2-dichloroethanol in the neat liquid and in DMSO and H2O via Raman spectroscopy. In contrast to earlier results on 2-…
Number of citations: 5 www.sciencedirect.com
M Destarac, K Matyjaszewski… - … chemistry and physics, 2000 - Wiley Online Library
A series of polychloroalkanes CCl n R 4‐n (n = 2, 3, or 4) was tested as initiators for atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) and methyl acrylate (MA) …
Number of citations: 102 onlinelibrary.wiley.com
J KVASSMAN, A LARSSON… - European Journal of …, 1981 - Wiley Online Library
1 Transient‐state kinetic methods, based on the use of pyrazole as a displacing reagent and reporter ligand, have been applied to examine the pH dependence of rate and equilibrium …
Number of citations: 54 febs.onlinelibrary.wiley.com
I Kuwajima, E Nakamura - The Journal of Organic Chemistry, 1977 - ACS Publications
2a, R= alkyl 3a b, R= H yields. 1 Although the chemistry of ß-oxido carbenoids has been intensively investigated by us2 and others, 3 the stereo-chemistry of the double bond of the …
Number of citations: 9 pubs.acs.org

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